molecular formula C8H11N3O3 B1276904 N-(2-methoxyethyl)-3-nitropyridin-2-amine CAS No. 866010-53-9

N-(2-methoxyethyl)-3-nitropyridin-2-amine

Cat. No.: B1276904
CAS No.: 866010-53-9
M. Wt: 197.19 g/mol
InChI Key: GMNGFFZTDVVXHM-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry. researchgate.net The pyridine ring is analogous to benzene (B151609), with one carbon atom replaced by a nitrogen atom. This nitrogen atom significantly influences the ring's electronic properties, making it more electron-deficient than benzene and generally less reactive towards electrophilic aromatic substitution. However, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. stackexchange.com

The presence of both an amino group and a nitro group on the pyridine ring of N-(2-methoxyethyl)-3-nitropyridin-2-amine further modulates its reactivity. The nitro group is a strong electron-withdrawing group, which further deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. nih.gov Conversely, the amino group is an electron-donating group. This push-pull electronic arrangement makes the molecule an interesting subject for studying reaction mechanisms and a versatile building block in synthesis.

A common precursor for the synthesis of N-substituted-3-nitropyridin-2-amines is 2-chloro-3-nitropyridine (B167233). The chlorine atom at the 2-position is activated by the adjacent nitro group, making it a good leaving group for nucleophilic substitution by primary amines like 2-methoxyethylamine (B85606). guidechem.comresearchgate.net

Significance as a Research Compound in Organic Synthesis

This compound is primarily of interest as a synthetic intermediate. Aminopyridine moieties are found in a wide array of biologically active compounds, and the 2-aminopyridine (B139424) structure is a particularly common pharmacophore in medicinal chemistry. researchgate.netrsc.org The nitro group, while also present in some bioactive molecules, often serves as a handle for further chemical transformations. For example, the nitro group can be readily reduced to an amino group, opening up a plethora of subsequent reactions to build more complex heterocyclic systems, such as imidazo[4,5-b]pyridines. guidechem.com

The N-(2-methoxyethyl) side chain can also play a crucial role in modulating the physicochemical properties of the parent molecule and its downstream products. The ether linkage and the ethyl chain can influence solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

While specific research focusing exclusively on this compound is not extensively documented in dedicated publications, its utility can be inferred from the numerous studies on analogous 2-amino-3-nitropyridines. These compounds are frequently used as starting materials for the synthesis of potential pharmaceuticals, agrochemicals, and dyes. researchgate.netguidechem.com

Historical Overview of Related Nitropyridine and Aminopyridine Studies

The study of aminopyridines dates back to the early 20th century with the development of the Chichibabin reaction, a method for the direct amination of pyridine. researchgate.net The synthesis of nitropyridines has also been a long-standing area of investigation. Direct nitration of pyridine is notoriously difficult due to the deactivation of the ring by the nitrogen atom, which is often protonated under nitrating conditions. ntnu.no This led to the development of various synthetic strategies, including the nitration of pyridine-N-oxides or the use of more reactive pyridine derivatives. nih.gov

The synthesis of 2-amino-3-nitropyridine (B1266227) and its derivatives has often been achieved through the nitration of 2-aminopyridine. semanticscholar.org This reaction can lead to a mixture of isomers, and researchers have dedicated considerable effort to developing methods for the selective synthesis of the desired 3-nitro isomer. A significant advancement in this area has been the use of 2-chloro-3-nitropyridine as a versatile precursor, allowing for the introduction of various amino substituents at the 2-position through nucleophilic aromatic substitution. guidechem.com

The exploration of N-substituted aminopyridines has been driven by the quest for new therapeutic agents. The introduction of different substituents on the amino nitrogen allows for the fine-tuning of biological activity and pharmacokinetic properties. This has led to the synthesis of a vast library of N-alkyl, N-aryl, and N-heteroaryl aminopyridine derivatives for screening in various disease models. rsc.org

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
Appearance Likely a yellow crystalline solid
Solubility Expected to be soluble in organic solvents

Synthetic Overview

A plausible and common synthetic route to this compound is outlined below. This method is based on well-established reactions in pyridine chemistry.

StepReactionReagents and Conditions
1 Nucleophilic Aromatic Substitution2-chloro-3-nitropyridine, 2-methoxyethylamine, in a suitable solvent such as ethanol (B145695) or DMF, often in the presence of a base.

This reaction leverages the high reactivity of the 2-chloro position in 2-chloro-3-nitropyridine towards nucleophilic attack by the primary amine, 2-methoxyethylamine. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-14-6-5-10-8-7(11(12)13)3-2-4-9-8/h2-4H,5-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNGFFZTDVVXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271567
Record name N-(2-Methoxyethyl)-3-nitro-2-pyridinamine
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866010-53-9
Record name N-(2-Methoxyethyl)-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866010-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxyethyl)-3-nitro-2-pyridinamine
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URL https://comptox.epa.gov/dashboard/DTXSID001271567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(2-methoxyethyl)-3-nitropyridin-2-amine

Traditional synthetic routes typically involve a stepwise approach, focusing on the functionalization of a pre-existing pyridine (B92270) ring. These methods are well-documented and rely on fundamental organic reactions.

The introduction of a nitro group at the C3 position of a 2-aminopyridine (B139424) ring is a crucial step in forming the target molecule's scaffold. The direct nitration of 2-aminopyridine is a common method to produce 2-amino-3-nitropyridine (B1266227), a key intermediate. semanticscholar.orgnbinno.com This electrophilic substitution is typically achieved using a mixture of nitric acid and sulfuric acid. semanticscholar.org

The reaction proceeds through an initial N-nitration to form 2-nitraminopyridine, which is the kinetic product. sapub.org This intermediate, when heated in the presence of acid, undergoes an intermolecular rearrangement to yield the ring-nitrated thermodynamic products. sapub.org The primary isomers formed are 2-amino-3-nitropyridine and 2-amino-5-nitropyridine (B18323). semanticscholar.org The 2-amino-3-nitropyridine can be separated from the 5-nitro isomer by methods such as steam distillation, owing to the intramolecular hydrogen bond between the adjacent amino and nitro groups which reduces its boiling point. sapub.org

PrecursorReagentsKey ConditionsProductsYield Ratio (3-nitro:5-nitro)
2-AminopyridineHNO₃ / H₂SO₄Heat (>50°C)2-Amino-3-nitropyridine, 2-Amino-5-nitropyridineVaries with conditions
2,6-DichloropyridineHNO₃ / H₂SO₄Not specified2,6-Dichloro-3-nitropyridineN/A
4-Chloro-2-aminopyridineNitrating mixtureNot specified4-Chloro-2-amino-3-nitropyridineN/A

This table summarizes general nitration strategies for pyridine derivatives that are precursors to the target compound's scaffold.

A primary route to forming the N-(2-methoxyethyl) bond involves the reaction of a 2-halopyridine with 2-methoxyethylamine (B85606). The most common precursor for this reaction is 2-chloro-3-nitropyridine (B167233). The strong electron-withdrawing nature of the nitro group at the C3 position activates the C2 position for nucleophilic aromatic substitution (S_NAr). researchgate.net This allows for the displacement of the halide (e.g., chloride) by the amine nucleophile.

This reaction can be carried out by heating the 2-halo-3-nitropyridine with 2-methoxyethylamine, often in a suitable solvent. A similar strategy has been documented for the reaction of 6-alkoxy-3-nitro-2-halopyridine with various amines to yield the corresponding 2-amino derivatives. google.com While effective, these reactions can sometimes require forcing conditions.

Pyridyl HalideAmineReaction TypeKey Feature
2-Chloro-3-nitropyridine2-MethoxyethylamineNucleophilic Aromatic Substitution (S_NAr)Nitro group activates the halide for displacement.
2-Halo-3-nitropyridinePrimary/Secondary AminesS_NArGeneral route for N-substituted 2-amino-3-nitropyridines.
2-ChloropyrimidinesAnilinesS_NArAnalogous reaction in a related heterocyclic system. researchgate.net

This table outlines the established amination approach for synthesizing N-substituted aminopyridines.

Emerging and Optimized Synthetic Approaches

Modern synthetic chemistry offers several advanced methodologies to improve the efficiency, yield, and environmental footprint of synthesizing compounds like this compound.

Transition metal catalysis provides a powerful alternative to traditional S_NAr reactions for forming C-N bonds. The Buchwald-Hartwig amination, which typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand, is a well-established method for coupling aryl halides with amines. mdpi.com This protocol can be applied to the synthesis of N-substituted pyridinamines from halopyridines. mdpi.com

Copper-catalyzed N-arylation reactions also offer a practical and often more economical alternative. Various copper sources, such as CuI or Cu(OAc)₂, can effectively catalyze the coupling of aryl halides, including 2-chloropyridines, with a wide range of N-nucleophiles, including aliphatic amines. mdpi.com These reactions often proceed under milder conditions than the uncatalyzed S_NAr reactions.

Catalytic SystemHalide SubstrateAmine SubstrateTypical Conditions
Palladium / Xantphos2-ChloropyrimidineAryl aminesToluene, reflux, NaOtBu
Copper(I) or Copper(II)2-ChloropyridinesAliphatic aminesVarious, often in DMF or glycerol
Nickel / PhotoredoxAryl bromidesTrialkylaminesDual catalysis for α-arylation

This table compares different transition metal-catalyzed approaches for C-N bond formation relevant to the synthesis of the target compound.

The use of microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve product yields. nih.gov Microwave heating is efficient and uniform, allowing for rapid optimization of reaction conditions. researchgate.net

This technology can be applied to accelerate both the traditional S_NAr amination of 2-chloro-3-nitropyridine and the transition metal-catalyzed coupling reactions. researchgate.net For instance, the synthesis of 2-anilinopyrimidines from 2-chloropyrimidines has been shown to be significantly more efficient under microwave conditions compared to conventional heating. researchgate.net Solvent-free microwave-assisted procedures have also been developed for the synthesis of substituted pyridines, offering a greener alternative to traditional methods. lookchem.comresearchgate.net

Reaction TypeHeating MethodTypical Reaction TimeKey Advantage of Microwave
Bohlmann-Rahtz Pyridine SynthesisConventionalHours to days10-20 minutes
Amination of 2-chloropyrimidineConventionalHours10 minutes
Pyridine SynthesisConventionalLonger reaction timesFaster heating, improved rates and efficiencies. researchgate.net

This table highlights the advantages of microwave-assisted synthesis over conventional heating for related heterocyclic preparations.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a final product that contains portions of all the initial components. mdpi.comnih.gov This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov

Several MCRs have been developed for the synthesis of the 2-aminopyridine scaffold. mdpi.comrsc.org These reactions typically involve the condensation of components such as β-enaminones, malononitrile, and primary amines, or acetophenone (B1666503) derivatives, malononitrile, aldehydes, and an ammonia (B1221849) source like ammonium (B1175870) carbonate. mdpi.comnih.govresearchgate.net While these methods build the substituted pyridine ring from acyclic precursors, they offer a convergent and highly flexible route to a wide array of 2-aminopyridine derivatives.

MCR ApproachKey ComponentsConditionsProduct
Four-componentAcetophenone, Malononitrile, Aldehyde, Ammonium carbonateCatalyst-free, solvent-freeSubstituted 2-Aminopyridines
Three-componentEnaminone, Malononitrile, Primary amineSolvent-free, heat2-Amino-3-cyanopyridine (B104079) derivatives
Four-component1,1-enediamines, Benzaldehydes, 1,3-dicarbonyl compoundsHeatingFluorinated 2-Aminopyridines

This table illustrates the versatility of multicomponent reactions in the synthesis of the 2-aminopyridine core structure.

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This mechanistic pathway is characteristic for electron-deficient aromatic and heteroaromatic systems, such as nitropyridines. The presence of a strongly electron-withdrawing nitro group (NO₂) ortho to the substitution site is crucial for the activation of the pyridine ring towards nucleophilic attack.

The most probable synthetic route involves the reaction of a 2-substituted-3-nitropyridine, where the substituent is a good leaving group (e.g., a halogen like chlorine or a methoxy (B1213986) group), with 2-methoxyethylamine. The reaction proceeds through a well-established two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the amino group of 2-methoxyethylamine at the C2 position of the 3-nitropyridine (B142982) ring. This position is highly electrophilic due to the inductive and resonance effects of the adjacent nitro group. This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

The negative charge in the Meisenheimer complex is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate, which is a key factor for the feasibility of the SNAr pathway. The resonance structures illustrate that the electron density is particularly high at the ortho and para positions relative to the nitro group. wikipedia.org

Step 2: Departure of the Leaving Group and Aromatization

In the second step, the aromaticity of the pyridine ring is restored by the elimination of the leaving group (e.g., chloride or methoxide (B1231860) ion). This step is typically fast and leads to the formation of the final product, this compound.

Below is a table summarizing the key steps in the proposed SNAr mechanism for the synthesis of this compound.

StepDescriptionKey IntermediatesFactors Influencing the Rate
1 Nucleophilic attack of 2-methoxyethylamine on the C2 position of a 2-substituted-3-nitropyridine.Meisenheimer ComplexNucleophilicity of the amine, electrophilicity of the pyridine ring, solvent polarity.
2 Elimination of the leaving group from the Meisenheimer complex.-Nature of the leaving group, stability of the final product.

It is important to note that while the SNAr mechanism is the most plausible and widely accepted pathway, other reaction mechanisms like the Vicarious Nucleophilic Substitution (VNS) can also occur on nitropyridine systems, though typically with different types of nucleophiles (e.g., carbanions). acs.orgnih.gov However, for the amination with an amine nucleophile at a position bearing a good leaving group, the SNAr mechanism is the dominant pathway.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the presence of the strongly deactivating nitro group (-NO2) at the 3-position. This activation is a hallmark of Nucleophilic Aromatic Substitution (SNA) reactions, where a nucleophile replaces a leaving group on the aromatic ring. masterorganicchemistry.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For 3-nitropyridine (B142982) derivatives, nucleophilic attack is favored at the positions para (C6) and ortho (C2, C4) to the electron-withdrawing nitro group. In the case of N-(2-methoxyethyl)-3-nitropyridin-2-amine, the C2 position is already substituted. Therefore, nucleophilic attack is anticipated primarily at the C4 and C6 positions.

The substituents on the pyridine ring play a crucial role in directing the course of SNAr reactions. The 2-amino group (-NH(CH2)2OCH3) is an electron-donating group, which can modulate the electron density of the ring. However, the activating effect of the 3-nitro group is dominant, making the ring highly electrophilic. ntnu.no

Studies on related 3-nitropyridine systems show that the nature of the nucleophile and other substituents on the ring dictate the regioselectivity of the substitution. For instance, amination of 3-nitropyridine with ammonia (B1221849) and potassium permanganate (B83412) can yield a mixture of isomers, but under specific conditions, selective amination at the position para to the nitro group can be achieved. ntnu.no Similarly, other nucleophiles like alkylamines have been shown to selectively substitute at the 2-position (para to the nitro group) in 4-substituted-3-nitropyridines. researchgate.net The presence of the N-(2-methoxyethyl)amino group at the C2 position would sterically and electronically influence the approach of an incoming nucleophile, likely favoring attack at the less hindered C6 position.

Intermolecular Reactions: this compound can undergo intermolecular SNAr reactions where an external nucleophile attacks the activated pyridine ring. A variety of nucleophiles, including alkoxides, thiolates, and amines, can participate in such reactions, typically displacing a suitable leaving group (like a halide) if one is present at the C4 or C6 position. Research on analogous 2-R-3-nitropyridines has shown that the 3-nitro group itself can act as a leaving group (nucleofuge) when attacked by potent sulfur nucleophiles. nih.gov

Intramolecular Reactions: The N-(2-methoxyethyl) side chain contains a potential internal nucleophile—the oxygen atom of the methoxy (B1213986) group. Under appropriate conditions (e.g., strong base), deprotonation of the amine nitrogen could be followed by an intramolecular nucleophilic attack of the resulting alkoxide from the side chain onto the pyridine ring. This type of reaction, known as an intramolecular SNAr cyclization, can lead to the formation of fused heterocyclic ring systems. nih.govrsc.orgrsc.org The feasibility of such a cyclization would depend on the ring size of the resulting structure and the reaction conditions.

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.comresearchgate.net This conversion dramatically alters the electronic properties of the molecule, transforming the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho, para-directing amino group. masterorganicchemistry.com

For this compound, this reduction would yield N2-(2-methoxyethyl)pyridine-2,3-diamine. This reaction can be accomplished using various methods:

Catalytic Hydrogenation: This is a common and clean method involving the use of hydrogen gas (H2) and a metal catalyst. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney Nickel are frequently employed. wikipedia.orgbme.hu The reaction is typically carried out under pressure in a suitable solvent. google.comresearchgate.net

Metal/Acid Reduction: A classic method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com Tin(II) chloride (SnCl2) is another effective reagent for this purpose. wikipedia.org

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can serve as a source of hydrogen to effect the reduction. bme.hunih.gov

The resulting diamine is a versatile intermediate, with two nucleophilic amino groups available for further reactions, such as the construction of fused imidazole (B134444) rings or other heterocyclic systems.

Table 1: Common Reagents for Nitro Group Reduction

Method Reagents Typical Conditions
Catalytic Hydrogenation H₂, Pd/C or PtO₂ or Raney Ni Pressurized H₂, various solvents
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/HCl Acidic aqueous solution, heat
Stannous Chloride SnCl₂/HCl Ethanol (B145695) or ethyl acetate, reflux
Transfer Hydrogenation Hydrazine hydrate, Pd/C Alcoholic solvent, reflux
Sodium Hydrosulfite Na₂S₂O₄ Aqueous or biphasic system

Alkylation and Acylation Reactions at the Amine Nitrogen

The secondary amine nitrogen in this compound is nucleophilic and can readily participate in alkylation and acylation reactions.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base would lead to the corresponding tertiary amine. However, direct alkylation of amines can sometimes be difficult to control, potentially leading to overalkylation and the formation of quaternary ammonium salts. masterorganicchemistry.com More controlled methods, such as reductive amination, are often preferred for synthesizing specific tertiary amines. organic-chemistry.org

Acylation: The amine can be easily acylated by reacting it with acylating agents like acyl chlorides or acid anhydrides (e.g., acetyl chloride, acetic anhydride) to form the corresponding amide. This reaction is typically performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the acid byproduct (e.g., HCl). Acylation is often used as a protecting strategy for amines, as the resulting amide is significantly less nucleophilic and basic. masterorganicchemistry.com

Electrophilic Aromatic Substitution Limitations and Alternative Functionalizations

Electrophilic Aromatic Substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally very difficult on this molecule. The pyridine ring is inherently electron-deficient compared to benzene (B151609), a characteristic that is greatly amplified by the powerful electron-withdrawing effect of the 3-nitro group. ntnu.noquora.comnumberanalytics.com This deactivation makes the ring highly resistant to attack by electrophiles. chemistrysteps.com Furthermore, under the strongly acidic conditions often required for EAS, the basic pyridine nitrogen would be protonated, adding a positive charge and further deactivating the ring. ntnu.no

Due to these limitations, alternative strategies are required to functionalize the pyridine ring. One such approach is directed ortho-metalation (DoM). This involves deprotonation of a C-H bond adjacent to a directing group using a strong base (like an organolithium reagent), followed by quenching the resulting organometallic intermediate with an electrophile. However, the presence of the acidic N-H proton on the amino group would likely interfere with this process unless it is first protected. Another alternative is the Vicarious Nucleophilic Substitution (VNS), which allows for the introduction of carbon nucleophiles onto the electron-deficient ring. acs.org

Rearrangement Reactions and Nitro Group Migration Phenomena

While less common, rearrangement reactions involving nitropyridine systems have been documented. One notable phenomenon is the migration of a nitro group. In some reactions of halo-substituted nitropyridines with amines, unexpected products resulting from the migration of the nitro group have been observed. clockss.orgresearchgate.net For example, studies on 3-bromo-4-nitropyridine (B1272033) reacting with amines have shown that nitro-group migration can occur in polar aprotic solvents. clockss.org

Another type of rearrangement, the ntnu.noacs.org sigmatropic shift, has been proposed for the migration of a nitro group from the nitrogen atom to the C3 position during certain nitration procedures of pyridine itself. ntnu.noresearchgate.net While there is no specific data on this compound undergoing such rearrangements, the possibility exists under specific thermal or photochemical conditions, or during certain substitution reactions, particularly if complex intermediates are formed. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the specific arrangement of atoms within N-(2-methoxyethyl)-3-nitropyridin-2-amine can be mapped out. While specific experimental data for this exact compound is not widely published, theoretical predictions and comparisons with analogous structures, such as 2-amino-3-nitropyridine (B1266227), provide a robust basis for spectral assignment. researchgate.netresearchgate.net

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nature of the nitro group would significantly deshield the adjacent protons. The protons of the 2-methoxyethyl side chain would appear in the aliphatic region. The methylene (B1212753) protons adjacent to the amine nitrogen are expected around δ 3.5-4.0 ppm, while those adjacent to the methoxy (B1213986) group would be slightly more shielded, appearing around δ 3.6 ppm. The methyl protons of the methoxy group would give a characteristic singlet at approximately δ 3.3 ppm. The N-H proton of the secondary amine would likely appear as a broad signal, the chemical shift of which is highly dependent on solvent and concentration. libretexts.org

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the pyridine ring would resonate in the downfield region (δ 110-160 ppm), with the carbon bearing the nitro group and the carbon attached to the amino group showing characteristic shifts influenced by these substituents. The aliphatic carbons of the 2-methoxyethyl group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous structures and general NMR principles.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine C-H (position 4)~8.2 (dd)~135
Pyridine C-H (position 5)~7.2 (dd)~118
Pyridine C-H (position 6)~8.4 (dd)~150
Pyridine C-NO₂-~145
Pyridine C-NH-~158
N-CH₂~3.8 (t)~42
O-CH₂~3.6 (t)~70
O-CH₃~3.3 (s)~59
N-HVariable (broad)-

s = singlet, t = triplet, dd = doublet of doublets

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the two methylene groups in the 2-methoxyethyl side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups. The N-H stretching vibration of the secondary amine is expected to appear as a single, sharp band in the region of 3350-3300 cm⁻¹. openstax.orgspectroscopyonline.com The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are anticipated to produce strong absorptions around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. najah.edu Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxyethyl group would appear just below 3000 cm⁻¹. The C-N stretching of the amine and C-O stretching of the ether would be found in the fingerprint region between 1350 and 1000 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound Frequencies are based on data from similar compounds. libretexts.orgnajah.edu

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (secondary amine)3350 - 3300Medium-Sharp
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2850Medium-Strong
NO₂ Asymmetric Stretch1550 - 1500Strong
C=C, C=N Ring Stretch1600 - 1450Medium-Strong
NO₂ Symmetric Stretch1360 - 1300Strong
C-N Stretch1350 - 1200Medium
C-O-C Asymmetric Stretch1150 - 1085Strong

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. In general, symmetric vibrations and those involving less polar bonds tend to be more Raman active. For this compound, the symmetric stretching vibration of the nitro group would be expected to give a strong signal in the Raman spectrum. cardiff.ac.uk The breathing modes of the pyridine ring, typically observed in the 1000-800 cm⁻¹ region, are also often prominent in Raman spectra. All fundamental vibrations of a molecule with C₁ point group symmetry, like the title compound, are predicted to be active in both IR and Raman spectroscopy. najah.edunih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The molecular weight of this compound (C₈H₁₁N₃O₃) is 197.19 g/mol .

In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at m/z = 197. As an odd-electron species, this molecular ion would undergo characteristic fragmentation. A key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. openstax.org For this compound, this could lead to the loss of a methoxyethyl radical or related fragments. The presence of the nitro-substituted pyridine ring would also direct fragmentation, potentially involving the loss of NO or NO₂. The "nitrogen rule" applies here, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the formula. libretexts.orgopenstax.org

Table 3: Potential Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion Fragmentation Pathway
197[C₈H₁₁N₃O₃]⁺Molecular Ion (M⁺)
166[M - OCH₃]⁺Loss of a methoxy radical
151[M - NO₂]⁺Loss of a nitro radical
138[C₅H₄N₂O₂]⁺Cleavage of the N-C bond of the side chain
59[CH₂OCH₃]⁺Alpha-cleavage of the side chain

Despite a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound This compound could be located.

Numerous search queries were executed to find crystallographic information, including unit cell dimensions, space group, bond lengths, and bond angles for this specific molecule. The search encompassed publicly available scientific journals, chemical databases, and crystallographic repositories.

While crystallographic data for structurally related compounds, such as 2-amino-3-nitropyridine and other substituted nitropyridine derivatives, are available and have been reported in the literature, the specific crystal structure of this compound does not appear to have been determined or published in the resources accessed.

Therefore, the requested section on "" with a focus on X-ray crystallography for this compound, including detailed research findings and data tables, cannot be generated at this time due to the absence of the necessary primary data. It is possible that this information may be available in proprietary databases or that the crystal structure of this particular compound has not yet been a subject of published research.

Computational and Theoretical Chemistry Insights

Quantum Chemical Investigations (DFT and Ab Initio Methods)

Quantum chemical investigations would be essential to understanding the fundamental electronic and structural properties of N-(2-methoxyethyl)-3-nitropyridin-2-amine. These calculations are typically performed using software packages like Gaussian, employing methods such as DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p), which have been shown to provide reliable results for similar systems. researchgate.netresearchgate.net

Geometrical Optimization and Equilibrium Structures

The first step in a computational study would be to determine the most stable three-dimensional conformation of the molecule. A geometry optimization calculation would identify the equilibrium structure by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process would yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's precise shape. For related aminopyridines, such calculations have been compared with experimental X-ray diffraction data to validate the theoretical model. researchgate.net

Prediction of Vibrational Frequencies and Spectroscopic Properties

Following optimization, a frequency calculation would be performed. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's vibrational spectra (Infrared and Raman). Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the N-H bond, scissoring of the NO2 group, or wagging of the pyridine (B92270) ring. These theoretical spectra are invaluable for interpreting experimentally recorded spectroscopic data. researchgate.netresearchgate.net

Electronic Structure Analysis: HOMO-LUMO Energies and Charge Distribution

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity and electronic properties. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net Furthermore, calculations of the molecular electrostatic potential (MEP) and atomic charge distributions (e.g., Mulliken or Natural Population Analysis) would reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It examines charge transfer events, such as hyperconjugation, between filled (donor) and empty (acceptor) orbitals. researchgate.net This analysis can quantify the stability endowed by these interactions, such as the intramolecular hydrogen bonding that is likely to occur between the amine hydrogen and an oxygen atom of the adjacent nitro group, a feature common in ortho-substituted aminonitropyridines.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, which can be difficult to observe experimentally.

Transition State Characterization and Reaction Pathways

To study a potential reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods would be used to map the entire reaction coordinate. This involves locating and characterizing the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction pathway, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. Frequency calculations on a transition state structure would confirm its identity by showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Solvent Effects on Reaction Energetics

The solvent environment can significantly influence the energetics of chemical reactions involving this compound. While specific experimental or computational studies on the reaction energetics of this exact molecule are not extensively available in the public domain, insights can be drawn from theoretical studies on closely related 2-amino-3-nitropyridine (B1266227) derivatives. Computational models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), are instrumental in elucidating the role of the solvent. researchgate.netnajah.edu

For instance, theoretical calculations on 2-amino-3-nitropyridine have been performed to understand its properties in solution. researchgate.netnajah.edu These studies indicate that the polarity of the solvent can affect the electronic structure and, by extension, the reactivity of the molecule. An increase in solvent polarity generally leads to a stabilization of polar ground states and transition states, which can alter reaction barriers. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring results in a molecule with a significant dipole moment, making it susceptible to solvent effects.

The methoxyethyl substituent in this compound introduces additional sites for solvent interaction, particularly through the ether oxygen and the secondary amine. In polar protic solvents, hydrogen bonding interactions with the solvent can be expected, which would further modulate the energetics of reactions such as N-alkylation or aromatic nucleophilic substitution.

A solvatochromic study on related 2-amino-3-cyanopyridine (B104079) derivatives showed a shift to longer wavelengths in more polar solvents like dimethyl sulfoxide (B87167) (DMSO), indicating a greater stabilization of the excited state compared to the ground state. sciforum.net This suggests that solvents can have a profound impact on the electronic properties, which is directly linked to reaction energetics.

To illustrate the potential magnitude of solvent effects, a hypothetical data table based on common computational chemistry findings for similar aromatic nitro compounds is presented below. This table conceptualizes how reaction activation energies (ΔE‡) and reaction energies (ΔErxn) for a representative reaction (e.g., nucleophilic aromatic substitution) might vary across different solvents.

Table 1: Hypothetical Solvent Effects on Reaction Energetics of a 2-Amino-3-nitropyridine Derivative

Solvent Dielectric Constant (ε) ΔE‡ (kcal/mol) ΔErxn (kcal/mol)
Gas Phase 1 25.0 -5.0
n-Hexane 1.9 24.5 -5.2
Chloroform 4.8 22.1 -6.5
Ethanol (B145695) 24.6 20.3 -7.8
Acetonitrile 37.5 19.5 -8.5
DMSO 46.7 18.8 -9.1

Conformational Analysis and Molecular Flexibility

The molecular structure of this compound possesses several rotatable bonds, which gives rise to a degree of conformational flexibility. Key to its three-dimensional structure are the torsional or dihedral angles around the C(2)-N(amine), N(amine)-C(methoxyethyl), and subsequent bonds within the methoxyethyl chain.

Structural studies of similar N-substituted 2-amino-3-nitropyridines provide valuable insights into the likely conformational preferences of the target molecule. For example, in N-(4-Methylphenyl)-3-nitropyridin-2-amine, the molecule exhibits a twisted conformation. nih.gov The dihedral angle between the pyridine and the phenyl rings is a critical parameter, and in the crystal structure of this related compound, two independent molecules show different dihedral angles of 17.42° and 34.64°. nih.gov This highlights the molecule's ability to adopt different low-energy conformations.

τ1 (C3-C2-N-C): The rotation around the bond between the pyridine ring and the exocyclic nitrogen.

τ2 (C2-N-C-C): The rotation around the bond connecting the exocyclic nitrogen to the methoxyethyl side chain.

τ3 (N-C-C-O): The rotation around the C-C bond of the methoxyethyl group.

τ4 (C-C-O-C): The rotation around the C-O bond of the methoxyethyl group.

The planarity of the nitro group relative to the pyridine ring is another important structural feature. In related molecules like 4-Methyl-3-nitropyridin-2-amine, the dihedral angle between the nitro group and the pyridine ring is 15.5°. nih.gov An intramolecular hydrogen bond between the amino hydrogen and an oxygen of the nitro group often helps to planarize this part of the molecule. nih.gov A similar intramolecular N-H···O hydrogen bond is expected in this compound, which would restrict the rotation around the C(2)-N(amine) bond and favor a more planar arrangement of the aminonitropyridine core.

The methoxyethyl side chain introduces additional flexibility. The relative orientation of the methoxy (B1213986) group and the pyridine ring will be determined by a balance of steric effects and potential weak intramolecular interactions. Computational modeling using methods like Density Functional Theory (DFT) would be necessary to fully explore the potential energy surface and identify the global and local minimum energy conformers.

The table below presents plausible, theoretically informed data on the key torsional angles for a low-energy conformer of this compound, based on analyses of similar structures. nih.govnih.gov

Table 2: Predicted Key Torsional Angles for a Low-Energy Conformer of this compound

Torsional Angle Atoms Involved Predicted Value (°)
τ1 (C3-C2-N-C) C3-C2-N8-C9 ~170
τ2 (C2-N-C-C) C2-N8-C9-C10 ~60 (gauche)
τ3 (N-C-C-O) N8-C9-C10-O11 ~180 (anti)
τ4 (C-C-O-C) C9-C10-O11-C12 ~180 (anti)

Derivatization and Analog Development in Organic Chemistry Research

Synthesis of Substituted N-(2-methoxyethyl)-3-nitropyridin-2-amine Derivatives

The synthesis of derivatives of this compound leverages established methodologies in pyridine (B92270) chemistry, primarily centered around the reactivity of the 2-amino-3-nitropyridine (B1266227) core. The parent compound is typically synthesized through the nucleophilic substitution of a suitable leaving group at the 2-position of a 3-nitropyridine (B142982) ring with 2-methoxyethylamine (B85606). A common precursor for this reaction is 2-chloro-3-nitropyridine (B167233).

Further derivatization can be achieved through several key strategies:

Modification of the Amino Group: The secondary amine in the N-(2-methoxyethyl) side chain can be a site for further functionalization, although the adjacent electron-withdrawing nitro group and the pyridine ring nitrogen influence its reactivity.

Substitution on the Pyridine Ring: The pyridine ring itself can be further substituted. Electrophilic aromatic substitution is generally difficult on such an electron-deficient ring. However, nucleophilic aromatic substitution (SNAr) of other leaving groups on the ring is a viable strategy. For instance, if starting from a di-substituted pyridine like 2-chloro-5-bromo-3-nitropyridine, the bromine atom could be replaced by various nucleophiles.

Reduction of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amino group. This resulting diamine can then be used in a variety of subsequent reactions, such as the formation of fused heterocyclic rings. The reduction can be carried out using standard conditions, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).

Nucleophilic Aromatic Substitution of the Nitro Group: In some 2-substituted-3-nitropyridines, the nitro group itself can act as a leaving group in SNAr reactions, particularly with soft nucleophiles like thiolates. nih.govmdpi.com This allows for the introduction of sulfur-based substituents at the 3-position.

The synthesis of related 2-alkylamino-5-nitropyridines has been achieved through the oxidative amination of 3-nitropyridines, demonstrating the feasibility of introducing amino functionalities at various positions. ntnu.no General methods for the nitration of pyridines, such as using a mixture of nitric and sulfuric acid, are foundational to creating the necessary nitropyridine precursors. researchgate.netsemanticscholar.orgnbinno.com

A summary of potential synthetic strategies for derivatization is presented below:

StrategyReagents and ConditionsPotential Products
Nitro Group Reduction H₂, Pd/C or SnCl₂, HClN¹-(2-methoxyethyl)pyridine-2,3-diamine
SNAr of Nitro Group R-SH, K₂CO₃, DMF2-(N-(2-methoxyethyl)amino)-3-(alkylthio)pyridines
Ring Halogenation (on precursor) NBS, H₂SO₄Brominated this compound derivatives
Suzuki Coupling (on halogenated precursor) Ar-B(OH)₂, Pd catalyst, baseAryl-substituted this compound derivatives

Structure-Reactivity Relationship (SAR) Studies of Analogs

The reactivity of this compound and its analogs is intrinsically linked to the electronic properties of the substituents on the pyridine ring. Structure-reactivity relationship (SAR) studies aim to understand how these structural modifications influence the molecule's chemical behavior.

Key aspects of the SAR for this class of compounds include:

Role of the Nitro Group: The strongly electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring towards nucleophilic attack. It also influences the acidity of the N-H proton of the amino substituent. In reactions of 2-methyl- and 2-vinyl-3-nitropyridines with thiolate anions, the nitro group has been shown to be a good leaving group, facilitating SNAr reactions. mdpi.com

Influence of the 2-Amino Substituent: The nature of the substituent at the 2-position modulates the reactivity of the pyridine ring. The N-(2-methoxyethyl) group is an electron-donating group, which can partially offset the electron-withdrawing effect of the nitro group. The presence of the ether oxygen in the side chain can also influence solubility and potential for hydrogen bonding.

Effect of Additional Ring Substituents: The introduction of other substituents on the pyridine ring can further tune its reactivity. For example, an additional electron-withdrawing group at the 5-position would further activate the ring for nucleophilic substitution. Conversely, an electron-donating group at the 4- or 6-position would decrease this reactivity. Studies on 2-R-3-nitropyridines have shown that the presence of another leaving group at the 5-position can lead to competitive substitution reactions, with the 3-nitro group often being selectively replaced by sulfur nucleophiles. nih.gov

Computational studies on the parent 2-amino-3-nitropyridine molecule show that there is significant charge transfer within the molecule, and an intramolecular hydrogen bond can exist between the amino group and the nitro group. researchgate.net This interaction would likely influence the conformation and reactivity of this compound as well.

Heterocyclic Ring Annulation and Fusion Strategies using Pyridine Scaffolds

The 2-amino-3-nitropyridine scaffold, as present in this compound, is a valuable precursor for the synthesis of fused heterocyclic systems. Ring annulation strategies typically involve a two-step process: reduction of the nitro group followed by cyclization of the resulting 1,2-diamine.

A primary example of this strategy is the synthesis of imidazo[4,5-b]pyridine derivatives. The process would involve:

Reduction: The 3-nitro group of a derivative of this compound is reduced to a primary amino group, forming a substituted N¹-(2-methoxyethyl)pyridine-2,3-diamine.

Cyclization: The resulting diamine is then reacted with a one-carbon electrophile, such as formic acid, an aldehyde, or cyanogen (B1215507) bromide, to construct the imidazole (B134444) ring.

This approach is analogous to the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine (B3432731) derivatives. researchgate.net The choice of the cyclizing agent allows for the introduction of various substituents on the newly formed imidazole ring.

Another potential strategy involves the functionalization of the 2-amino group itself. If the N-(2-methoxyethyl) group is replaced with a substituent containing a reactive functional group, intramolecular cyclization could lead to the formation of other fused ring systems.

Comparative Studies with Isomeric Nitropyridine and Aminopyridine Frameworks

The chemical properties and reactivity of this compound are best understood in the context of its isomers. The relative positions of the amino and nitro groups on the pyridine ring have a profound impact on the molecule's electronic distribution and, consequently, its reactivity.

Key isomeric frameworks for comparison include:

N-(2-methoxyethyl)-3-nitropyridin-4-amine: In this isomer, the amino group is para to the ring nitrogen and meta to the nitro group. The direct activating effect of the nitro group on the position of the amino substituent is less pronounced compared to the 2-amino isomer.

N-(2-methoxyethyl)-5-nitropyridin-2-amine: Here, the nitro group is para to the 2-amino group. This arrangement strongly activates the ring, and the nitro group itself can be susceptible to nucleophilic displacement. The synthesis of 2-amino-5-nitropyridine (B18323) is often achieved by the nitration of 2-aminopyridine (B139424), which typically yields a mixture of the 3-nitro and 5-nitro isomers. semanticscholar.orgnbinno.com

2-Nitro-3-aminopyridine Derivatives: In this isomeric arrangement, the positions of the nitro and amino groups are swapped. The amino group at the 3-position is ortho to the electron-withdrawing nitro group at the 2-position. This framework is also a valuable synthetic intermediate. nbinno.com

The reactivity of these isomers in SNAr reactions is a key point of comparison. For the 2-amino-3-nitropyridine scaffold, the nitro group can act as the leaving group. nih.gov In the 2-amino-5-nitropyridine system, nucleophilic attack often occurs at the position bearing the nitro group or other leaving groups activated by it. Theoretical studies on 2-amino-3-nitropyridine provide insights into its molecular structure, vibrational spectra, and electronic properties, which serve as a baseline for understanding its N-substituted derivatives and comparing them with other isomers like 2-amino-4-methyl-3-nitropyridine. researchgate.netresearchgate.netsigmaaldrich.com

A comparative table of isomers is provided below:

Compound FrameworkPositional RelationshipExpected Reactivity Highlights
2-Amino-3-nitropyridine Amino and nitro groups are ortho.Activated for SNAr at the 3-position (NO₂ as leaving group); precursor for imidazo[4,5-b]pyridines.
4-Amino-3-nitropyridine Amino and nitro groups are meta.Less direct electronic communication between the groups compared to the 2,3-isomer.
2-Amino-5-nitropyridine Amino and nitro groups are para.Highly activated system; nitro group can be displaced by nucleophiles.

These comparative studies are crucial for understanding the nuanced effects of substituent positioning on the pyridine ring and for the rational design of new derivatives with specific reactivity profiles.

Strategic Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

N-(2-methoxyethyl)-3-nitropyridin-2-amine serves as a crucial intermediate in the multi-step synthesis of a wide array of complex organic molecules, particularly those with biological activity. nih.govnih.gov The presence of multiple reactive sites on the pyridine (B92270) ring allows for sequential and regioselective modifications, making it a valuable scaffold for building intricate molecular frameworks.

The nitro group at the 3-position is a powerful electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution reactions. This feature allows for the introduction of various functional groups at positions ortho and para to the nitro group. Furthermore, the nitro group itself can be readily reduced to an amino group, providing a handle for further derivatization and the construction of fused heterocyclic systems. nih.govmdpi.com

The 2-amino substituent, with its methoxyethyl side chain, can influence the steric and electronic properties of the molecule and can also participate in cyclization reactions to form novel heterocyclic structures. This strategic placement of functional groups makes this compound a key precursor in the synthesis of pharmaceuticals and other bioactive compounds. nih.govresearchgate.net

Table 1: Key Reactive Sites of this compound and Their Synthetic Potential

Reactive SiteType of ReactionPotential Outcome
Nitro Group (at C3)ReductionFormation of an amino group for further functionalization or cyclization.
Pyridine Ring (activated by NO2)Nucleophilic Aromatic SubstitutionIntroduction of various substituents at positions 4 and 6.
Amino Group (at C2)Acylation, Alkylation, CyclizationModification of the side chain, formation of fused rings.
Methoxyethyl Side ChainCleavage or ModificationAlteration of solubility and pharmacokinetic properties.

Utilization in Diverse C-N Bond Forming Transformations

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. This compound is a valuable substrate and building block in a variety of C-N bond-forming reactions.

One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.orgnumberanalytics.com This reaction allows for the coupling of the amino group of this compound with aryl halides or triflates, leading to the formation of N-aryl derivatives. The reaction conditions can be tuned to achieve high yields and selectivity. mdpi.com

Furthermore, the amino group can participate in condensation reactions with carbonyl compounds to form imines, which can then be reduced to secondary amines. The activated pyridine ring can also undergo nucleophilic attack by nitrogen nucleophiles, leading to the displacement of a suitable leaving group and the formation of a new C-N bond. The versatility of this compound in these transformations makes it an indispensable tool for the synthesis of a diverse range of nitrogen-containing compounds. researchgate.net

Contribution to New Methodological Developments in Pyridine Chemistry

The unique reactivity of this compound has contributed to the development of new synthetic methodologies in pyridine chemistry. The presence of the directing amino group at the 2-position can influence the regioselectivity of subsequent reactions on the pyridine ring.

For instance, in directed ortho-metalation (DoM), the amino group can direct the deprotonation of the adjacent C-3 position by a strong base, such as an organolithium reagent. harvard.eduresearchgate.netbaranlab.orgresearchgate.netclockss.org The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 3-position with high regioselectivity. This methodology provides a powerful tool for the functionalization of the pyridine ring in a controlled manner.

Moreover, the electron-deficient nature of the 3-nitropyridine (B142982) core in this molecule has been exploited in the development of novel cyclization and rearrangement reactions. These reactions often proceed through unique mechanisms and provide access to novel heterocyclic scaffolds that would be difficult to synthesize using traditional methods. The study of the reactivity of this compound continues to inspire the development of new and innovative synthetic transformations in pyridine chemistry.

Precursor for Advanced Functional Materials and Scaffolds

Beyond its applications in the synthesis of bioactive molecules, this compound shows promise as a precursor for the development of advanced functional materials. The nitrogen-rich and electronically tunable nature of the pyridine ring makes it an attractive building block for materials with interesting optical and electronic properties.

For example, derivatives of this compound could be utilized in the synthesis of organic light-emitting diodes (OLEDs). nih.govresearchgate.netmdpi.commdpi.com By incorporating this pyridine-based unit into larger conjugated systems, it may be possible to tune the emission color and improve the efficiency of the resulting OLED devices.

Furthermore, the ability of the amino and nitro groups to be transformed into other functionalities opens up possibilities for the creation of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). nih.govmdpi.comnih.govmdpi.com These materials have high surface areas and can be designed to have specific pore sizes and chemical functionalities, making them suitable for applications in gas storage, separation, and catalysis. The versatility of this compound as a synthetic building block makes it a promising candidate for the bottom-up synthesis of novel functional materials with tailored properties.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-3-nitropyridin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A microwave-assisted synthesis approach is effective for related nitropyridine derivatives. Adapt the procedure from , which outlines the synthesis of substituted pyridin-3-amines via halogen displacement reactions. For example:

React 3-nitropyridin-2-amine with 2-methoxyethyl halide under microwave irradiation (100–150°C, 10–30 minutes).

Use polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K2_2CO3_3) to facilitate nucleophilic substitution.

Monitor reaction progress via TLC or HPLC.
Optimize yield by varying temperature, solvent polarity, and stoichiometry .

Q. How should researchers purify this compound to minimize degradation?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 3:1 to 1:2) to separate polar byproducts.
  • Recrystallization : Employ ethanol/water mixtures to exploit solubility differences.
  • Handling : Protect the nitro group from light and moisture during purification to prevent decomposition .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxyethyl and nitro group positions).
  • IR : Identify nitro (1530–1350 cm1^{-1}) and amine (3300–3500 cm1^{-1}) stretches.
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+^+).
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated for analogous nitropyridines in .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., thermal parameters or disorder) be resolved during structure refinement?

  • Methodological Answer : Use SHELXL (from ) for small-molecule refinement:

Apply restraints to disordered methoxyethyl groups.

Validate thermal parameters with the ORTEP-3 GUI ( ) to visualize electron density maps.

Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions.
Reference high-resolution data from similar compounds, such as 4-Methyl-3-nitropyridin-2-amine ( ), to resolve ambiguities .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model nitro group electron-withdrawing effects and amine basicity.
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility.
  • Docking Studies : Investigate potential interactions with biological targets (e.g., enzymes) using AutoDock Vina.
    Compare results with crystallographic data from to validate computational models .

Q. How can researchers design experiments to analyze the stability of the nitro group under varying pH and temperature conditions?

  • Methodological Answer :

Kinetic Studies : Monitor nitro group reduction (e.g., via UV-Vis spectroscopy) in buffered solutions (pH 2–12) at 25–80°C.

Controlled Decomposition : Use HPLC-MS to identify degradation products (e.g., amine or hydroxylamine derivatives).

Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres.
Reference safety protocols from and 9 for handling reactive intermediates .

Safety and Best Practices

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
  • Storage : Keep in amber vials at 2–8°C under inert gas (argon) to prevent nitro group degradation.
  • Disposal : Follow hazardous waste guidelines for nitro compounds, as outlined in and 9 .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational bond lengths in the nitro-pyridine moiety?

  • Methodological Answer :

Re-examine crystallographic data (e.g., ) for measurement errors (e.g., thermal motion artifacts).

Adjust DFT functional (e.g., B3LYP vs. M06-2X) to better model conjugation effects.

Validate with spectroscopic data (e.g., IR/Raman) to correlate bond order and vibrational frequencies.
Contradictions often arise from solvent effects or crystal packing forces not modeled in computations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.